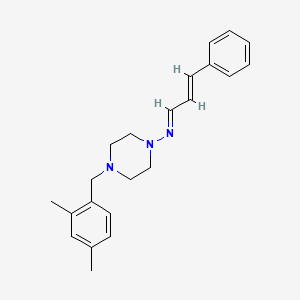
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is a complex organic compound that features a thiazole ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- typically involves the reaction of naphthalene derivatives with thiazole intermediates. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process involves aryl imidates and oxa bicyclic alkenes, resulting in the formation of naphthalene-substituted aromatic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to facilitate efficient production, often involving controlled temperatures and pressures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The naphthalene moiety may contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(1-naphthalenyl)-
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(3-naphthalenyl)-
Uniqueness
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62284-54-2 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2-(2-imino-1,3-thiazol-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C15H12N2OS/c16-15-17(7-8-19-15)10-14(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-9,16H,10H2 |
Clé InChI |
FUYVOGXSMZMOSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CSC3=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983346.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983357.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11983358.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11983371.png)
![Dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11983384.png)

![ethyl 2-{[3-(1-benzofuran-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11983389.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11983395.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983397.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11983403.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11983416.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11983423.png)

